molecular formula C21H18N2OS B14943370 7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

Cat. No.: B14943370
M. Wt: 346.4 g/mol
InChI Key: YCCUVPNLORHUTM-UHFFFAOYSA-N
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Description

7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one is a complex organic compound with a unique structure that combines a thiophene ring with a benzo[b][1,7]phenanthrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene ring, followed by its attachment to the benzo[b][1,7]phenanthrolinone core through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzo[b][1,7]phenanthrolinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzo[b][1,7]phenanthrolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzo[b][1,7]phenanthrolinone core may produce dihydro derivatives.

Scientific Research Applications

7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic solar cells and light-emitting diodes.

Mechanism of Action

The mechanism of action of 7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene-containing benzo[b][1,7]phenanthrolinones and related heterocyclic compounds. Examples include:

  • 7-(2-thienyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one
  • 7-(3-thienyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one

Uniqueness

The uniqueness of 7-(3-methylthiophen-2-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one lies in its specific substitution pattern and electronic properties. The presence of the 3-methylthiophene ring imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

7-(3-methylthiophen-2-yl)-9,10,11,12-tetrahydro-7H-benzo[b][1,7]phenanthrolin-8-one

InChI

InChI=1S/C21H18N2OS/c1-12-9-11-25-21(12)18-14-7-8-15-13(4-3-10-22-15)20(14)23-16-5-2-6-17(24)19(16)18/h3-4,7-11,18,23H,2,5-6H2,1H3

InChI Key

YCCUVPNLORHUTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C3=C(C4=C(C=C3)N=CC=C4)NC5=C2C(=O)CCC5

Origin of Product

United States

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